molecular formula C14H9ClO5S B14628210 5-Chloro-9,10-dihydroxyanthracene-1-sulfonic acid CAS No. 55080-07-4

5-Chloro-9,10-dihydroxyanthracene-1-sulfonic acid

Cat. No.: B14628210
CAS No.: 55080-07-4
M. Wt: 324.7 g/mol
InChI Key: CADWFOYKVUGUGR-UHFFFAOYSA-N
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Description

5-Chloro-9,10-dihydroxyanthracene-1-sulfonic acid is an organic compound derived from anthracene It is characterized by the presence of chlorine, hydroxyl, and sulfonic acid functional groups attached to the anthracene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-9,10-dihydroxyanthracene-1-sulfonic acid typically involves multiple steps:

    Sulfonation: Anthracene is sulfonated using concentrated sulfuric acid to introduce the sulfonic acid group at the 1-position.

    Chlorination: The sulfonated anthracene is then chlorinated using a chlorinating agent such as sodium chlorate to introduce the chlorine atom at the 5-position.

    Hydroxylation: Finally, the compound undergoes hydroxylation to introduce hydroxyl groups at the 9 and 10 positions. .

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-9,10-dihydroxyanthracene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products

Scientific Research Applications

5-Chloro-9,10-dihydroxyanthracene-1-sulfonic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Chloro-9,10-dihydroxyanthracene-1-sulfonic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    9,10-Dihydroxyanthracene: Lacks the chlorine and sulfonic acid groups.

    Anthraquinone-1-sulfonic acid: Lacks the hydroxyl groups.

    5-Chloroanthracene: Lacks the hydroxyl and sulfonic acid groups.

Uniqueness

5-Chloro-9,10-dihydroxyanthracene-1-sulfonic acid is unique due to the combination of chlorine, hydroxyl, and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications that require these functional groups .

Properties

CAS No.

55080-07-4

Molecular Formula

C14H9ClO5S

Molecular Weight

324.7 g/mol

IUPAC Name

5-chloro-9,10-dihydroxyanthracene-1-sulfonic acid

InChI

InChI=1S/C14H9ClO5S/c15-9-5-1-3-7-11(9)13(16)8-4-2-6-10(21(18,19)20)12(8)14(7)17/h1-6,16-17H,(H,18,19,20)

InChI Key

CADWFOYKVUGUGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)O)C(=C3C=CC=C(C3=C2O)Cl)O

Origin of Product

United States

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